molecular formula C17H17F2N3O2 B2893807 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide CAS No. 2034502-09-3

4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide

Cat. No.: B2893807
CAS No.: 2034502-09-3
M. Wt: 333.339
InChI Key: KRWCENSXERRTTD-SHTZXODSSA-N
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Description

4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a chemical compound that finds its application in various scientific research fields. Characterized by its intricate molecular structure, it combines fluorinated benzamide and pyrimidine elements. The compound is notable for its significant biological activities and has been the focus of numerous studies in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide typically involves the following steps:

  • Starting Materials: : Begin with the selection of appropriate fluorinated benzamide and pyrimidine derivatives.

  • Coupling Reaction: : The benzamide derivative undergoes a coupling reaction with a pyrimidine derivative under the influence of catalysts such as palladium or copper.

  • Cyclization: : The resulting intermediate is then cyclized to form the final compound. This step often requires specific conditions such as controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production process can be scaled up by optimizing reaction conditions and employing continuous flow techniques. The use of high-pressure reactors and advanced purification methods like crystallization and chromatography ensures the compound is produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is known to undergo several types of chemical reactions:

  • Oxidation: : It can be oxidized to form various oxidative derivatives, which are studied for their distinct biological properties.

  • Reduction: : Reductive reactions often lead to the formation of amine or alcohol derivatives, depending on the reagents and conditions used.

  • Substitution: : The aromatic ring's fluoro group can undergo substitution reactions, resulting in a variety of substituted benzamides.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide

  • Reduction Reagents: : Lithium aluminium hydride, sodium borohydride

  • Substitution Reagents: : Halogens, nucleophiles

Major Products

The products formed from these reactions are critical for further investigations. For instance, oxidative derivatives are explored for enhanced pharmacological effects, while reductive derivatives are examined for improved metabolic stability.

Scientific Research Applications

4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide has wide-ranging applications in scientific research:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules with potential use in various chemical reactions and studies.

  • Biology: : Researchers explore its role in biological pathways and its interactions with proteins and enzymes.

  • Medicine: : The compound is studied for its potential therapeutic effects, particularly in oncology and neurology.

  • Industry: : Beyond academic research, it finds uses in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action for 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide involves interactions at the molecular level:

  • Molecular Targets: : It often targets specific enzymes or receptors, inhibiting or modulating their activity.

  • Pathways: : The compound can affect various biochemical pathways, including signal transduction and metabolic processes. This makes it valuable for studying disease mechanisms and potential therapeutic interventions.

Comparison with Similar Compounds

When compared with other fluorinated benzamides and pyrimidines, 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide stands out due to its unique structure, which imparts specific chemical and biological properties.

Similar Compounds Include

  • 4-fluoro-N-(pyridin-2-yl)benzamide

  • 4-fluoro-N-((1r,4r)-4-cyclohexyl)benzamide

  • 5-fluoropyrimidin-2-yl)benzamide

These compounds share some structural similarities but differ significantly in their effects and applications, making each unique in its way.

Properties

IUPAC Name

4-fluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-12-3-1-11(2-4-12)16(23)22-14-5-7-15(8-6-14)24-17-20-9-13(19)10-21-17/h1-4,9-10,14-15H,5-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWCENSXERRTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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